N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)13-20/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKRVYBWZILOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:
Formation of the isoquinoline moiety: : This could be synthesized from a precursor such as a benzylamine derivative through a Pictet-Spengler reaction.
Incorporation of the thiophene ring: : The thiophene moiety might be added through cross-coupling reactions, like the Suzuki or Stille reaction, using suitable thiophene derivatives.
Coupling to form the propionamide: : The final step typically involves the formation of an amide bond between the 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl intermediate and propionic acid or its derivatives under conditions like peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of such a compound would likely employ automated reactors and optimizations of the aforementioned reactions for scale. Factors like solvent choice, temperature, and purification methods would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide can undergo oxidation reactions, especially at the thiophene moiety, yielding sulfoxides or sulfones under oxidative conditions.
Reduction: : This compound might be reduced at the isoquinoline ring, potentially yielding tetrahydro derivatives.
Substitution: : Electrophilic substitution reactions could occur at the aromatic rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Bromine, chlorine, and various electrophiles under acidic conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced isoquinoline derivatives.
Substitution: : Halogenated or alkylated derivatives, depending on the substituent added.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide exhibits various biological activities, making it a compound of interest in medicinal chemistry:
Enzyme Inhibition
The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit kinases that play a role in cancer progression.
Receptor Binding
It exhibits affinity for certain receptors, modulating signaling pathways crucial for various physiological processes. This interaction can influence cellular responses and therapeutic outcomes.
Case Studies and Research Findings
Research into this compound has highlighted its potential applications in the treatment of neurodegenerative diseases and cancer:
-
Neuroprotective Effects :
- Studies have indicated that compounds similar to this one can modulate NMDA receptors, providing neuroprotection against excitotoxicity associated with conditions like Alzheimer's disease and Huntington's disease.
-
Cancer Therapeutics :
- Investigations into the compound's ability to inhibit specific kinases have shown promise in reducing tumor growth in preclinical models of cancer.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide depends on its application. In pharmacological contexts, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. These interactions can influence various signaling pathways within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six analogs from the evidence, focusing on structural features, physicochemical properties, and inferred biological relevance.
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Formula and Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.42 g/mol
- CAS Number : 898452-61-4
Structural Representation
The compound features a complex structure that includes a dihydroisoquinoline moiety and a thiophene ring, which are key to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit kinases that play a role in cancer progression.
- Receptor Binding : It exhibits affinity for certain receptors, modulating signaling pathways that are crucial in various physiological processes.
Pharmacological Applications
Research indicates that this compound may have applications in treating conditions such as:
- Cancer : Preliminary studies suggest antitumor effects, particularly through the inhibition of pathways associated with tumor growth.
- Neurological Disorders : Its structural similarity to known neuroactive compounds suggests potential use in treating disorders like depression or anxiety.
In Vitro Studies
A series of in vitro assays have demonstrated the compound's efficacy:
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacodynamics:
- Mouse Model Study :
- Behavioral Study :
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and side effects.
Q & A
Q. Optimization Table :
| Parameter | Example from Evidence | Yield Range | Purity Method |
|---|---|---|---|
| Temperature | 80°C (reflux) | 60–72% | HPLC |
| Catalyst | Triethylamine | 65–86% | NMR/MS |
How can researchers characterize the structural integrity and purity of this compound?
Q. Basic Research Focus
- 1H/13C NMR : Confirm dihydroisoquinoline (δ 2.8–3.5 ppm for CH2 groups) and thiophene (δ 6.8–7.4 ppm) moieties .
- Mass Spectrometry (ESI–MS) : Validate molecular ion peaks (e.g., [M+H]+) with <0.5 Da deviation .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
What biological assays are suitable for evaluating its pharmacological activity?
Q. Basic Research Focus
- Enzyme inhibition : Radiolabeled NOS assays (iNOS, eNOS, nNOS) to measure IC50 values .
- Cytotoxicity : HEK cell viability assays (e.g., MTT) with EC50 calculations .
- Receptor binding : Competitive displacement studies using fluorescent probes .
Q. Advanced Research Focus
- Contradiction resolution : Cross-validate bioactivity data using orthogonal assays (e.g., compare enzyme inhibition with cell-based results) .
- Mechanistic studies : Molecular docking to predict interactions with enzyme active sites (e.g., iNOS) .
How can metabolic stability be enhanced in preclinical studies?
Q. Advanced Research Focus
- Salt formation : Convert free base to dihydrochloride salts via HCl treatment (e.g., 72.6% yield, similar HPLC purity) .
- Structural modifications : Introduce fluorine (improves lipophilicity) or methyl groups (blocks CYP450 metabolism) .
- Prodrug strategies : Mask amide groups with ester linkages for sustained release .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Core modifications : Replace thiophene with furan (lower steric hindrance) or pyridine (enhanced polarity) .
- Substituent analysis : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on bioactivity .
- Data-driven SAR : Use clustering algorithms to correlate substituents with IC50/EC50 values .
Q. SAR Table :
| Modification Site | Functional Group | Impact on Activity |
|---|---|---|
| Dihydroisoquinoline | Methoxy (-OCH3) | ↑ Enzyme affinity |
| Thiophene | Nitro (-NO2) | ↑ Cytotoxicity |
How to address discrepancies in bioactivity data across experimental models?
Q. Advanced Research Focus
- Model specificity : Validate iNOS inhibition in recombinant enzymes vs. primary macrophages .
- Statistical analysis : Apply Bland-Altman plots to assess inter-assay variability .
- Dose-response curves : Ensure linear dynamic ranges (e.g., 1–100 µM) for accurate EC50 comparisons .
What analytical methods assess stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
